Tris[2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]amine
Description
Historical Context of Phosphorus-Based Ligands in Organometallic Chemistry
The development of phosphorus-based ligands in organometallic chemistry has a rich history that dates back to the Middle Ages, with scientific investigations into these compounds beginning in earnest during the 19th and early 20th centuries. The foundational work of Michaelis and Arbuzov established the fundamental principles of phosphorus chemistry that continue to influence modern ligand design. The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, became a cornerstone transformation for synthesizing various phosphorus-containing compounds, including phosphonates, phosphinates, and phosphine oxides.
The timeline of organometallic chemistry reveals critical milestones that shaped the development of phosphorus ligands. In 1827, William Christopher Zeise produced Zeise's salt, representing the first platinum-olefin complex, which laid groundwork for understanding metal-ligand interactions. The early 20th century saw significant advances with Victor Grignard and Paul Sabatier receiving the Nobel Prize in 1912 for their contributions to organometallic chemistry. The period from the 1930s through 1940s marked a crucial phase when Otto Roelen and Walter Reppe developed metal-catalyzed hydroformylation and acetylene chemistry, establishing the foundation for industrial homogeneous catalysis.
| Year | Milestone | Contributor(s) | Impact on Phosphorus Ligand Development |
|---|---|---|---|
| 1898 | Discovery of Michaelis-Arbuzov reaction | August Michaelis | Established fundamental phosphorus transformations |
| 1912 | Nobel Prize for organometallic chemistry | Victor Grignard, Paul Sabatier | Recognition of organometallic importance |
| 1930s-1940s | Metal-catalyzed processes | Otto Roelen, Walter Reppe | Industrial homogeneous catalysis foundation |
| 1960s | Homogeneous metal complex catalysis introduction | Various researchers | Transition metals with phosphine ligands |
| 2001 | Nobel Prize for asymmetric hydrogenation | W.S. Knowles, R. Noyori, K.B. Sharpless | Recognition of chiral phosphine ligand importance |
The introduction of homogeneous metal complex catalysis in the early 1960s marked a transformative period for phosphorus ligand development. Initially, more active transition metals like palladium and rhodium were employed, often modified by phosphine ligands to enhance their catalytic properties. The systematic study of electronic and steric properties of phosphine ligands revealed their profound effects on catalytic reactions, establishing the foundation for rational ligand design principles that continue to guide modern research.
The recognition of asymmetric catalysis through the 2001 Nobel Prize awarded to W.S. Knowles, R. Noyori, and Karl Barry Sharpless for asymmetric hydrogenation highlighted the critical role of chiral phosphine ligands in producing optically active compounds. This recognition validated decades of research into phosphorus-based ligand systems and demonstrated their industrial significance. The evolution from simple monodentate phosphines to complex multidentate systems like the target compound represents the culmination of systematic efforts to optimize both steric and electronic properties for specific catalytic applications.
Structural Significance of Bulky Aryl Substituents in Dibenzodioxaphosphepin Frameworks
The incorporation of bulky tert-butyl substituents at the 2, 4, 8, and 10 positions of the dibenzodioxaphosphepin framework represents a sophisticated approach to ligand design that addresses multiple structural and functional requirements. These substituents serve as critical structural elements that influence both the steric environment around the phosphorus centers and the overall three-dimensional architecture of the ligand system. The strategic placement of these bulky groups creates a protective shell around the reactive phosphorus atoms while maintaining the essential coordination properties required for effective metal binding.
The dibenzodioxaphosphepin framework itself represents an advanced ligand architecture that combines the benefits of cyclic phosphorus compounds with the enhanced stability provided by aromatic ring systems. This seven-membered heterocycle incorporates two oxygen atoms and one phosphorus atom within a rigid bicyclic structure that constrains conformational flexibility while preserving essential donor properties. The fusion of two benzene rings to the central dioxaphosphepin core creates an extended aromatic system that enhances both the electronic properties and the overall stability of the ligand framework.
The steric effects of tert-butyl substituents in phosphorus ligands have been extensively studied and are quantified through cone angle measurements, which describe the spatial requirements of ligands around metal centers. For comparison, phosphorus ligands exhibit a wide range of cone angles, from phosphorus trifluoride at 104 degrees to tri-mesityl phosphine at 212 degrees. The incorporation of four tert-butyl groups in each dibenzodioxaphosphepin unit of the target compound likely produces cone angles approaching the upper range of this scale, creating substantial steric bulk that can dramatically influence the selectivity of catalytic transformations.
| Phosphine Ligand | Cone Angle (degrees) | Electronic Character |
|---|---|---|
| Phosphorus Trifluoride | 104 | Strong π-acceptor |
| Trimethyl Phosphine | 118 | Strong σ-donor |
| Triethyl Phosphine | 132 | Moderate σ-donor |
| Triphenyl Phosphine | 145 | Balanced donor/acceptor |
| Tricyclohexyl Phosphine | 170 | Strong σ-donor |
| Tri-tert-butyl Phosphine | 182 | Very strong σ-donor |
The electronic properties of the dibenzodioxaphosphepin framework are significantly influenced by the extended aromatic system and the incorporation of oxygen atoms adjacent to phosphorus. This structural arrangement creates a unique electronic environment that differs substantially from simple alkyl or aryl phosphines. The oxygen atoms serve as electron-withdrawing groups that modulate the electron density at phosphorus, potentially enhancing π-acceptor capabilities while maintaining sufficient σ-donor strength for effective metal coordination.
The conformational behavior of dibenzodioxaphosphepin systems has been studied extensively, revealing complex dynamic processes that influence their coordination behavior. Single-crystal X-ray crystallography studies of related compounds have shown that the seven-membered dioxaphosphepin rings can adopt multiple conformations, with ring inversion processes that are slow on the nuclear magnetic resonance timescale at low temperatures. This conformational complexity creates opportunities for atropisomerism and provides additional elements of structural control that can be exploited in asymmetric catalysis applications.
Role of Trisubstituted Amine Core in Ligand Design for Asymmetric Catalysis
The trisubstituted amine core in Tris[2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f]dioxaphosphepin-6-yl]oxy]ethyl]amine represents a critical design element that transforms three monodentate phosphorus donors into a sophisticated tripodal ligand system. Tripodal ligands are tri- and tetradentate ligands that have gained significant popularity in coordination chemistry and homogeneous catalysis research due to their ability to provide well-defined coordination geometries and enhanced stability compared to monodentate alternatives. The central nitrogen atom serves as a structural hub that pre-organizes the three phosphorus-containing arms in a convergent arrangement, creating a three-dimensional binding pocket that can effectively encapsulate metal centers.
The geometric constraints imposed by the triamine core result in facial coordination when the ligand binds to octahedral metal centers, leading to a fixed facial geometry that can dramatically influence the stereochemical outcome of catalytic transformations. This facial coordination mode is particularly valuable in asymmetric catalysis because it creates a well-defined chiral environment around the metal center, potentially leading to high levels of enantioselectivity in appropriate catalytic reactions. The three-fold symmetry of the tripodal arrangement also provides opportunities for cooperative effects between the multiple phosphorus donors, which can enhance both binding affinity and catalytic activity.
The flexibility provided by the ethyl spacers between the triamine core and the dibenzodioxaphosphepin units represents a carefully balanced design compromise. These spacers provide sufficient flexibility to accommodate the coordination requirements of different metal centers while maintaining the pre-organized structure necessary for effective stereocontrol. The two-carbon chain length appears optimal for this purpose, as shorter spacers might create excessive strain in the chelated complex, while longer spacers could result in loss of the desired geometric constraints.
Comparative studies of tripodal ligands have demonstrated their superior performance in many catalytic applications compared to bidentate or monodentate alternatives. The commercial significance of tripodal ligands is exemplified by nitrilotriacetate, which is widely used due to its high affinity for divalent metal ions and cost-effective production. Other important tripodal systems include tris(2-aminoethyl)amine and various triphosphine derivatives, each designed for specific coordination chemistry applications.
| Tripodal Ligand Type | Coordination Sites | Primary Applications | Key Advantages |
|---|---|---|---|
| Nitrilotriacetate | Three carboxylate oxygen atoms | Metal ion sequestration | High affinity, low cost |
| Tris(2-aminoethyl)amine | Three amine nitrogen atoms | Bioinorganic chemistry | Biomimetic coordination |
| Triphosphines | Three phosphorus atoms | Homogeneous catalysis | Electronic tunability |
| Target compound | Three phosphorus atoms | Asymmetric catalysis | Steric bulk, stability |
The electronic properties of the triamine core also contribute significantly to the overall ligand characteristics. The nitrogen atom can serve as an additional donor site in some coordination modes, creating tetradentate binding that further enhances complex stability. However, the primary role of the nitrogen appears to be structural organization rather than direct metal coordination, as evidenced by the extended spacers that position the phosphorus atoms as the primary donor sites. This design approach maximizes the benefits of the tripodal architecture while preserving the superior donor properties of phosphorus for transition metal coordination.
The development of the target compound represents an advanced application of tripodal ligand design principles, combining the proven effectiveness of phosphorus donors with the organizational benefits of the triamine framework. The incorporation of multiple bulky dibenzodioxaphosphepin units creates a ligand system that should provide exceptional steric control around coordinated metal centers, potentially leading to high levels of selectivity in asymmetric transformations. The air-stability of the phosphorus donors and the robust nature of the overall framework suggest that this ligand system could find practical applications in industrial asymmetric synthesis processes where traditional phosphine ligands might be problematic due to air-sensitivity or thermal instability.
Properties
IUPAC Name |
2-(2,4,8,10-tetratert-butylbenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxy-N,N-bis[2-(2,4,8,10-tetratert-butylbenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxyethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H132NO9P3/c1-79(2,3)55-43-61-62-44-56(80(4,5)6)50-68(86(22,23)24)74(62)96-101(95-73(61)67(49-55)85(19,20)21)92-40-37-91(38-41-93-102-97-75-63(45-57(81(7,8)9)51-69(75)87(25,26)27)64-46-58(82(10,11)12)52-70(76(64)98-102)88(28,29)30)39-42-94-103-99-77-65(47-59(83(13,14)15)53-71(77)89(31,32)33)66-48-60(84(16,17)18)54-72(78(66)100-103)90(34,35)36/h43-54H,37-42H2,1-36H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGPRJYCDKGWJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(OC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C)OCCN(CCOP4OC5=C(C=C(C=C5C(C)(C)C)C(C)(C)C)C6=C(O4)C(=CC(=C6)C(C)(C)C)C(C)(C)C)CCOP7OC8=C(C=C(C=C8C(C)(C)C)C(C)(C)C)C9=C(O7)C(=CC(=C9)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H132NO9P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90888576 | |
| Record name | Ethanamine, 2-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]-N,N-bis[2-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]- | |
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Molecular Weight |
1464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Ethanamine, 2-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]-N,N-bis[2-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]- | |
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CAS No. |
80410-33-9 | |
| Record name | 2-[[2,4,8,10-Tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]-N,N-bis[2-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80410-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | EINECS 279-459-6 | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, 2-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]-N,N-bis[2-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanamine, 2-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]-N,N-bis[2-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90888576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | TRIS(2-((2,4,8,10-TETRA-TERT- BUTYLDIBENZO(D,F)(1,3,2)DIOXAPHOSPHEPIN-6-YL)OXY)ETHYL)AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ3N6AAU2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Starting Materials and Core Formation
The dibenzo[d,f]dioxaphosphepin moiety with tetra-tert-butyl substitution is synthesized first. This involves:
- Aromatic substitution reactions to install tert-butyl groups at the 2,4,8,10 positions on the biphenyl system.
- Cyclization to form the dioxaphosphepin ring, typically involving phosphorus oxychloride or analogous phosphorus reagents reacting with diols derived from the biphenyl system.
Functionalization with 2-oxyethylamine
The next step involves attaching 2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f]dioxaphosphepin-6-yl]oxy]ethyl groups to an amine core. This is achieved by:
- Reacting the phosphorus-containing intermediate with 2-(2-aminoethyl) alcohol derivatives or ethylene glycol derivatives bearing amine functionality.
- The reaction is typically carried out under controlled temperature and solvent conditions to avoid side reactions and ensure selective substitution.
Assembly of the Tris-Substituted Amine
The final tris-substitution on the amine nitrogen is conducted by:
- Using a tris(2-aminoethyl)amine or similar triamine as the core.
- Sequential or simultaneous substitution with the phosphorus-containing oxyethyl groups.
- Reaction conditions often involve polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc), which dissolve both reactants effectively.
Solvent and Reaction Condition Optimization
According to patent EP3546502A1, the choice of solvent is critical for dissolving the phosphorus-containing intermediates and controlling particle size and uniformity during synthesis. Suitable solvents include:
| Solvent Type | Examples | Role/Effect |
|---|---|---|
| Cyclic ketones | Cyclopentanone, Cyclohexanone | Good solubility for intermediates, moderate polarity |
| Aromatic aldehydes | Benzaldehyde | Can act as mild reactant or solvent component |
| Alkylene carbonates | Ethylene carbonate, Propylene carbonate | Polar aprotic solvents, stabilize intermediates |
| Alcohols | Benzyl alcohol | Solvent and possible reactant |
| Dialkyl phthalates | Dimethyl phthalate, Diethyl phthalate | Non-polar solvents to control particle formation |
| Polar aprotic solvents | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Enhance reaction rates and solubility |
| Alkyl aromatic solvents | Solvesso™ 100, 150, 200; Shellsol® variants | Control particle size and uniformity |
The reaction temperature and time are also optimized. For example, maintaining the reaction mixture at a second temperature (typically between 40°C to 90°C) for 50 to 75 minutes improves particle uniformity and size distribution.
Research Findings on Reaction Parameters
Temperature Control: Cooling the solution during synthesis and interrupting cooling at a specific temperature range (between 4°C to 12°C) for 5 to 15 minutes enhances sphericity and uniformity of the product particles.
Reaction Time: Prolonged reaction times at the optimal temperature range improve uniformity and particle size but must be balanced to prevent degradation.
Purity and Yield: Commercially available products report purity levels of 99% or higher, indicating highly efficient synthetic protocols and purification steps.
Summary Table of Preparation Parameters
| Parameter | Range/Condition | Effect on Product |
|---|---|---|
| Solvent | Cyclopentanone, DMF, Solvesso™ 100 | Solubility and reaction medium |
| Temperature (Step c) | 40°C to 90°C | Particle size and uniformity |
| Reaction Time | 50 to 75 minutes | Improved uniformity and yield |
| Cooling Interruption | 4°C to 12°C for 5-15 minutes | Enhances sphericity and narrow particle size distribution |
| Purity | ≥ 99% | High-quality final product |
Additional Notes
- The compound is typically isolated as a white powder with high purity, suitable for applications in pharmaceuticals and advanced materials.
- Handling requires anhydrous conditions and inert atmosphere to prevent hydrolysis or oxidation of phosphorus centers.
- The bulky tert-butyl groups confer steric protection, enhancing stability during synthesis.
Chemical Reactions Analysis
Types of Reactions: Tris[2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions include various phosphorus-containing derivatives, which can be further modified for specific applications.
Scientific Research Applications
Tris[2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]amine is widely used in scientific research due to its unique properties. It is employed in organic synthesis as a reagent and catalyst, in the development of flame retardant materials, and in the study of phosphorus chemistry. Its high thermal stability makes it suitable for use in high-temperature applications, and its flame retardant properties are valuable in the production of safer materials.
Mechanism of Action
The mechanism by which Tris[2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]amine exerts its effects involves its interaction with free radicals and its ability to form stable complexes with metal ions. The compound acts as a flame retardant by releasing phosphorus-containing radicals that inhibit the combustion process. Its molecular targets include free radicals and metal ions, and the pathways involved are related to its antioxidant and flame-retardant properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of steric bulk, electronic properties, and multidentate coordination capability. Below is a detailed comparison with structurally or functionally related organophosphorus compounds:
Table 1: Comparative Analysis of Phosphite-Based Antioxidants and Ligands
Key Findings:
Thermal Stability : The tert-butyl groups in Irgafos 12 provide exceptional resistance to thermal degradation compared to tris(2,4-di-tert-butylphenyl)phosphite, which degrades at lower temperatures .
Hydrolytic Resistance : Irgafos 12’s dibenzodioxaphosphepin rings are less prone to hydrolysis than simpler phosphites like triethyl phosphite (CAS: 118-50-3), which rapidly hydrolyzes in moist environments .
Catalytic Efficiency : In asymmetric hydrosilation, Irgafos 12 outperforms triphenylphosphine due to its ability to form rigid, chiral metal complexes that enhance enantioselectivity (>90% ee in some ketone reductions) .
Cost vs. Performance : While Irgafos 12 is more expensive than triphenylphosphine or triisooctyl phosphite, its longevity in high-temperature applications justifies its use in premium polymer formulations .
Research and Industrial Relevance
Recent studies highlight Irgafos 12’s dual role as both an antioxidant and a ligand. For example, its incorporation into polypropylene composites improves mechanical properties under UV exposure, while its metal complexes enable sustainable catalytic processes in pharmaceutical synthesis . However, challenges remain in scaling up its synthesis due to the multi-step purification required to achieve >95% purity .
Biological Activity
Tris[2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]amine (CAS Number: 80410-33-9) is a phosphorous-containing compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and relevant case studies.
- Molecular Formula : C90H132N O9P3
- Molecular Weight : 1464.93 g/mol
- LogP : 28.055
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of chemical compounds. Studies indicate that this compound exhibits low acute toxicity levels.
| Study Type | Findings |
|---|---|
| Oral Toxicity (Rats) | No toxic signs at doses up to 2000 mg/kg |
| Dermal Toxicity (Rabbits) | Slight irritation observed |
| Inhalation Exposure | No fatalities; mild lung irritation noted |
2. Pharmacological Effects
Research has indicated various pharmacological effects attributed to the compound:
- Antioxidant Activity : The compound has shown potential as an antioxidant agent in preliminary studies.
- Neuroprotective Effects : Some studies suggest that it may protect neuronal cells from oxidative stress.
3. Environmental Impact
This compound has been evaluated for its environmental impact. It is classified as having low biodegradability and is considered weakly toxic to aquatic organisms.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
Case Study 1: Neuroprotective Properties
A study investigated the neuroprotective effects of the compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and increased cell viability compared to controls.
Case Study 2: Antioxidant Activity
Another study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a dose-dependent reduction in DPPH radical levels.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing Tris[2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]amine, and how can side reactions be minimized?
- Methodology : The compound is synthesized via Friedel-Crafts alkylation/dechlorination using 2,2'-dihydroxybiphenyl, isobutylene, phosphorus trichloride, and triethanolamine . To optimize yield and purity:
- Use anhydrous conditions to prevent hydrolysis of phosphorus intermediates.
- Monitor reaction progress via P NMR to track phosphite intermediates.
- Employ gradient temperature control (e.g., 80–120°C) to balance reaction rate and by-product formation.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR to confirm tert-butyl groups and aromatic protons; P NMR to verify phosphorus coordination .
- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with HRMS to detect trace impurities (e.g., unreacted phosphite intermediates) .
- Elemental Analysis : Validate C, H, N, and P content against theoretical values (C: 73.7%, H: 9.0%, N: 0.96%, P: 6.34%) .
Q. How does this compound function as a stabilizer in polyolefin processing, and what are its limitations?
- Mechanism : Acts as a radical scavenger and peroxide decomposer in high-density polyethylene (HDPE) and polypropylene (PP) .
- Limitations :
- Limited solubility in non-polar matrices due to bulky tert-butyl groups; pre-dispersion in masterbatches is recommended.
- Thermal stability up to 250°C, beyond which decomposition releases phosphorous acids that may corrode equipment .
Advanced Research Questions
Q. What experimental strategies can elucidate the steric and electronic effects of tert-butyl groups on stabilization efficiency?
- Methodology :
- Comparative Studies : Synthesize analogs with smaller substituents (e.g., methyl or ethyl) and compare oxidative induction times (OIT) via DSC .
- Computational Modeling : Density Functional Theory (DFT) to calculate bond dissociation energies (BDEs) of P–O linkages and predict radical scavenging activity.
- X-ray Crystallography : Resolve crystal structures to quantify steric hindrance around the phosphorus center .
Q. How can contradictory data on thermal degradation pathways be resolved?
- Case Study : Some studies report phosphonate formation (>300°C), while others note dibenzofuran by-products.
- Methodology :
- TGA-FTIR/GCMS : Couple thermogravimetric analysis with evolved gas analysis to identify degradation products in real-time .
- Isothermal Aging : Expose the compound to controlled temperatures (200–300°C) and track degradation kinetics using P NMR.
Q. What advanced computational approaches predict the compound’s interactions with polymer matrices?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model diffusion coefficients of stabilizer molecules in HDPE/PP to assess migration rates.
- Coarse-Grained Models : Predict phase segregation behavior in polymer blends, informed by Hansen solubility parameters .
- Validation : Correlate simulation results with experimental fluorescence quenching assays to measure stabilizer dispersion homogeneity.
Methodological Considerations Table
| Research Objective | Recommended Techniques | Key Parameters to Monitor |
|---|---|---|
| Synthesis Optimization | P NMR, HPLC-MS | Reaction yield, phosphite intermediate purity |
| Thermal Stability | TGA-FTIR, Isothermal Aging | Decomposition onset, evolved gas species |
| Polymer Interaction | DSC, MD Simulations | OIT, diffusion coefficients |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
